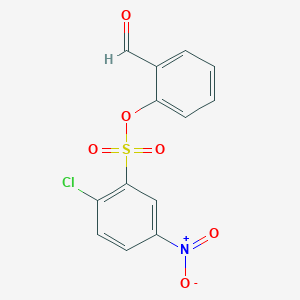
N-(3-fluorophenyl)-N'-(1-isopropyl-4-piperidinyl)urea
描述
N-(3-fluorophenyl)-N'-(1-isopropyl-4-piperidinyl)urea, commonly known as FPU-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPU-1 is a selective inhibitor of the TRPV1 receptor, which is involved in pain perception and inflammation. In
作用机制
FPU-1 is a selective inhibitor of the TRPV1 receptor, which is a non-selective cation channel that is involved in pain perception and inflammation. TRPV1 is activated by various stimuli, such as heat, capsaicin, and acid, and its activation leads to the release of pro-inflammatory cytokines and neuropeptides. FPU-1 blocks the activation of TRPV1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
FPU-1 has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce the release of pro-inflammatory cytokines and neuropeptides. FPU-1 has a good safety profile and does not produce significant side effects in animals.
实验室实验的优点和局限性
One of the advantages of FPU-1 is its selectivity for the TRPV1 receptor, which reduces the risk of off-target effects. FPU-1 also has a good safety profile and does not produce significant side effects in animals. However, FPU-1 has limited solubility in water, which can make it difficult to administer in vivo. Additionally, FPU-1 has a short half-life, which may limit its efficacy in some applications.
未来方向
There are several future directions for the study of FPU-1. One area of research is the development of more potent and selective TRPV1 inhibitors. Another area of research is the investigation of the potential use of FPU-1 in combination with other analgesics or anti-inflammatory agents. Additionally, the use of FPU-1 in the treatment of other conditions, such as neuropathic pain and cancer pain, warrants further investigation. Finally, the development of novel delivery methods for FPU-1 may improve its efficacy and reduce its limitations.
Conclusion:
In conclusion, FPU-1 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPU-1 is a selective inhibitor of the TRPV1 receptor, which is involved in pain perception and inflammation. FPU-1 has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. While FPU-1 has some limitations, such as limited solubility and short half-life, it has good safety profile and does not produce significant side effects in animals. There are several future directions for the study of FPU-1, including the development of more potent and selective TRPV1 inhibitors and the investigation of its potential use in combination with other analgesics or anti-inflammatory agents.
科学研究应用
FPU-1 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. FPU-1 has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and inflammatory bowel disease.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-11(2)19-8-6-13(7-9-19)17-15(20)18-14-5-3-4-12(16)10-14/h3-5,10-11,13H,6-9H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVKFMTQYEFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-5-[3-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4855378.png)
![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)

![3-{3-(4-biphenylyl)-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4855397.png)
![2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)
![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)
![N-(3-methoxy-5-nitrophenyl)-2-{[5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855437.png)
![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)
![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)